molecular formula C19H18ClNO3 B4683028 PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE

PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE

Cat. No.: B4683028
M. Wt: 343.8 g/mol
InChI Key: JFLOKAUUGRWXAG-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE: is a synthetic organic compound characterized by its complex structure, which includes a propyl ester, a chlorophenyl group, and a propenoyl amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process:

    Formation of the Propenoyl Amide: This step involves the reaction of 2-chlorobenzaldehyde with an appropriate amine to form the corresponding imine, which is then reduced to the amine. The amine is then reacted with acryloyl chloride to form the propenoyl amide.

    Esterification: The benzoic acid derivative is esterified with propanol in the presence of a strong acid catalyst such as sulfuric acid to form the propyl ester.

    Coupling Reaction: The final step involves coupling the propenoyl amide with the propyl ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the esterification and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the propenoyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the propenoyl group can yield the corresponding saturated amide.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated amides.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

Industry:

  • Potential applications in the development of new materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE is not fully understood, but it is believed to interact with specific molecular targets through its amide and ester functionalities. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways. The chlorophenyl group may also contribute to its activity by enhancing its binding affinity to hydrophobic pockets in target proteins.

Comparison with Similar Compounds

  • PROPYL 4-{[(E)-3-(2-BROMOPHENYL)-2-PROPENOYL]AMINO}BENZOATE
  • PROPYL 4-{[(E)-3-(2-FLUOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
  • PROPYL 4-{[(E)-3-(2-METHOXYPHENYL)-2-PROPENOYL]AMINO}BENZOATE

Comparison:

  • Uniqueness: The presence of the 2-chlorophenyl group in PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE distinguishes it from its analogs, potentially altering its reactivity and biological activity.
  • Reactivity: The electron-withdrawing nature of the chlorine atom can influence the compound’s reactivity in substitution and addition reactions.
  • Biological Activity: The specific substitution pattern on the phenyl ring can significantly impact the compound’s interaction with biological targets, potentially leading to differences in efficacy and selectivity.

Properties

IUPAC Name

propyl 4-[[(E)-3-(2-chlorophenyl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-2-13-24-19(23)15-7-10-16(11-8-15)21-18(22)12-9-14-5-3-4-6-17(14)20/h3-12H,2,13H2,1H3,(H,21,22)/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLOKAUUGRWXAG-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Reactant of Route 2
Reactant of Route 2
PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Reactant of Route 3
Reactant of Route 3
PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Reactant of Route 4
Reactant of Route 4
PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Reactant of Route 5
Reactant of Route 5
PROPYL 4-{[(E)-3-(2-CHLOROPHENYL)-2-PROPENOYL]AMINO}BENZOATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.